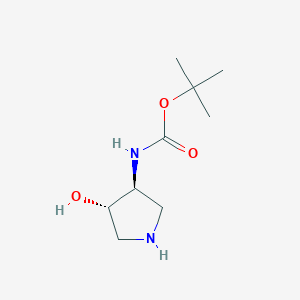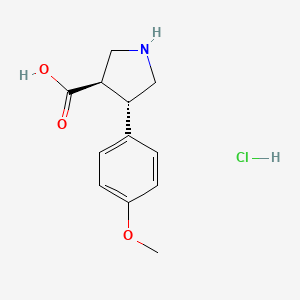
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride
Übersicht
Beschreibung
“Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” is a chemical compound with the CAS Number: 1333675-34-5 . It has a molecular formula of C7H14ClNO2 and a molecular weight of 179.64 g/mol.
Molecular Structure Analysis
The exact molecular structure of “Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” is not provided in the search results. For a comprehensive molecular structure analysis, it would be beneficial to refer to the technical documents and peer-reviewed papers available at Sigma-Aldrich .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” are not detailed in the search results. For a detailed analysis of the chemical reactions, it would be advisable to refer to the technical documents and peer-reviewed papers available at Sigma-Aldrich .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” are not provided in the search results. For a comprehensive analysis of its physical and chemical properties, it would be advisable to refer to the technical documents and peer-reviewed papers available at Sigma-Aldrich .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 2-amino-2-cyclopropylpropanoate hydrochloride is involved in the synthesis of various compounds. For instance, it is used in the creation of amino acid ester isocyanates, as seen in the synthesis of Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, highlighting its role in producing esters of substituted monobasic acids and isocyanates (Tsai et al., 2003).
- The compound has also been used in the formation of N-(α-Bromoacyl)-α-amino esters, exemplified by the synthesis of novel compounds with valyl moieties. This process includes the study of their crystal structures and exploration of their biological activities, such as cytotoxicity and anti-inflammatory properties (Yancheva et al., 2015).
Applications in Anesthesia and Pharmacology
- While focusing on non-drug use aspects, it's notable that derivatives of similar compounds have been explored in medical contexts like anesthesia. For example, 2-(0T chlorophenyl) -2(methyl amino) cyclohexanone hydrochloride has been investigated for anesthetic management in specific medical scenarios (Wilson et al., 1967).
Photopolymerization and Material Science
- In material science, derivatives of Methyl 2-amino-2-cyclopropylpropanoate hydrochloride are utilized in processes like nitroxide-mediated photopolymerization. This application is evident in the development of alkoxyamines for photoinitiation, demonstrating the compound's relevance in advanced material synthesis (Guillaneuf et al., 2010).
Organic Chemistry and Drug Synthesis
- In organic chemistry, this compound plays a role in the synthesis of organotin(IV) complexes, which have shown potential as anticancer drugs. This involves the use of amino acetate functionalized Schiff base organotin(IV) complexes and their structural characterization and cytotoxicity studies (Basu Baul et al., 2009).
Analytical Chemistry
- The compound has applications in analytical chemistry as well, where it's used in the determination of amino acid methyl esters by gas chromatography-mass spectrometry. This involves the use of cycloalkylcarbonyl derivatives, showcasing its utility in analytical methodologies (Zaikin & Luzhnov, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-amino-2-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8,5-3-4-5)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHVFYRNSKLALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride | |
CAS RN |
1333675-34-5 | |
| Record name | methyl 2-amino-2-cyclopropylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)
![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)




